

Application Notes and Protocols: 4-Phenyl-1-butanol as a Versatile Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Phenyl-1-butanol

Cat. No.: B1666560

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Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **4-phenyl-1-butanol**'s application as a pivotal intermediate in pharmaceutical synthesis. The document details synthetic routes to **4-phenyl-1-butanol** and its subsequent conversion into active pharmaceutical ingredients (APIs), supported by step-by-step protocols, mechanistic insights, and characterization data. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of 4-Phenyl-1-butanol in Drug Synthesis

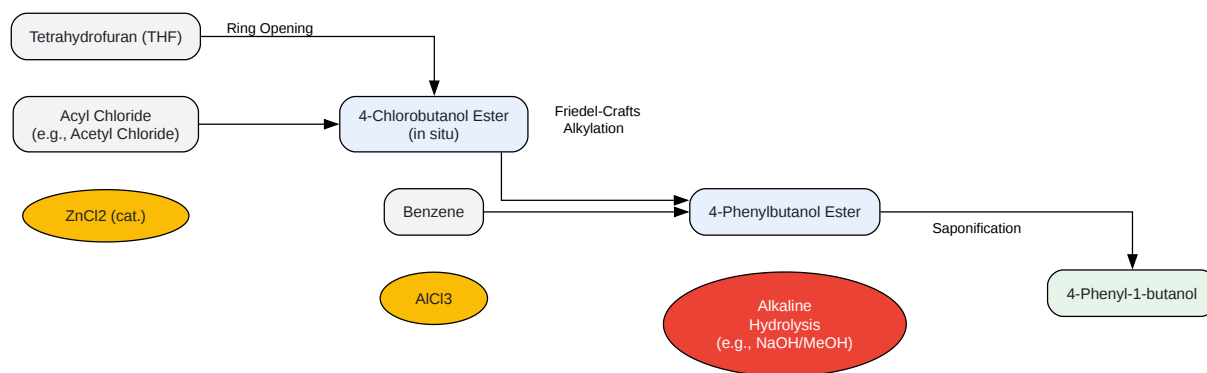
4-Phenyl-1-butanol (CAS: 3360-41-6) is a key building block in the synthesis of numerous pharmaceuticals.^[1] Its structure, featuring a terminal hydroxyl group and a phenyl moiety connected by a flexible butyl chain, allows for a variety of chemical transformations, making it an ideal starting material for complex molecular architectures.^[2] This guide will explore its synthesis and its application in the preparation of key intermediates and notable APIs such as the long-acting β 2-adrenergic agonist Salmeterol and the leukotriene receptor antagonist Pranlukast.^{[3][4]}

Synthesis of 4-Phenyl-1-butanol: A Comparative Protocol Analysis

The efficient synthesis of **4-phenyl-1-butanol** is critical for its cost-effective use in drug development. Two primary routes are commonly employed in industrial settings: the Friedel-Crafts alkylation using tetrahydrofuran and benzene, and a route starting from γ -butyrolactone.

Synthesis from Tetrahydrofuran and Benzene

This method involves the in-situ formation of a 4-chlorobutanol derivative from tetrahydrofuran (THF), followed by a Friedel-Crafts alkylation with benzene.[1] This approach is advantageous due to the ready availability and low cost of the starting materials.



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Caption: Synthesis of **4-Phenyl-1-butanol** from THF.

Step 1: Formation of 4-Chlorobutanol Acetate (in situ)

- To a stirred solution of tetrahydrofuran (1.0 mol) and a catalytic amount of zinc chloride (0.01 mol), add acetyl chloride (1.1 mol) dropwise at a temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.

Step 2: Friedel-Crafts Alkylation

- In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 mol) in benzene (5.0 mol) and cool to 0-5 °C.
- Add the 4-chlorobutanol acetate solution from Step 1 dropwise to the aluminum chloride suspension, maintaining the temperature below 10 °C.
- After the addition, stir the reaction mixture at room temperature for 4-6 hours.

Step 3: Hydrolysis and Purification

- Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-phenylbutanol acetate.
- To the crude ester, add a solution of sodium hydroxide (1.5 mol) in methanol (10 volumes).
- Heat the mixture to reflux for 2 hours.
- After cooling, remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude **4-phenyl-1-butanol** by vacuum distillation.

Parameter	Value
Expected Yield	70-80%
Boiling Point	135-137 °C at 14 mmHg
Appearance	Colorless liquid

Synthesis from γ -Butyrolactone

This alternative route involves the Friedel-Crafts acylation of benzene with γ -butyrolactone to form 4-oxo-4-phenylbutanoic acid, which is then reduced to **4-phenyl-1-butanol**.^{[2][5]}

Step 1: Friedel-Crafts Acylation

- To a stirred suspension of anhydrous aluminum chloride (2.5 mol) in benzene (10 mol), add γ -butyrolactone (1.0 mol) dropwise at a rate that maintains the reaction temperature below 10 °C.
- After the addition, stir the mixture at 50-60 °C for 2-3 hours.
- Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Filter the resulting precipitate (4-oxo-4-phenylbutanoic acid), wash with cold water, and dry.

Step 2: Reduction of 4-oxo-4-phenylbutanoic acid

- Prepare a solution of 4-oxo-4-phenylbutanoic acid (1.0 mol) in anhydrous tetrahydrofuran (THF).
- In a separate flask, prepare a suspension of sodium borohydride (2.0 mol) in THF.
- Add the solution of the keto acid dropwise to the sodium borohydride suspension at 0-5 °C.
- After the addition, slowly add a solution of iodine (1.0 mol) in THF, maintaining the temperature below 10 °C. A large amount of gas will be evolved.

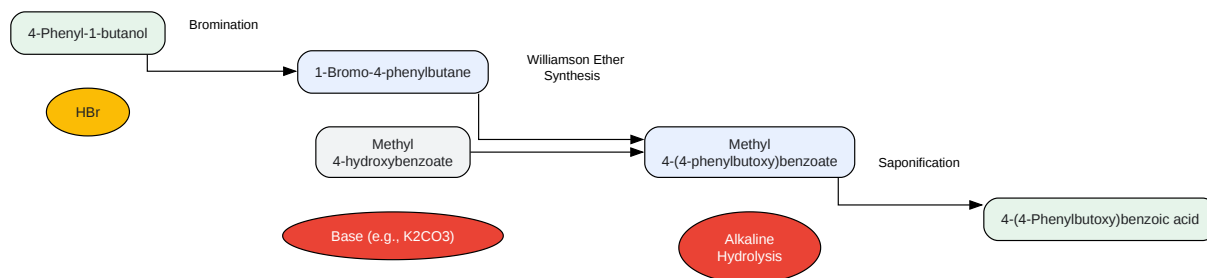
- Stir the reaction mixture at room temperature until the gas evolution ceases (approximately 2 hours).
- Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
- Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the resulting **4-phenyl-1-butanol** by vacuum distillation.

Parameter	Value
Expected Yield (overall)	~60-70%
Purity (GC)	>98%

Application of 4-Phenyl-1-butanol in API Synthesis

Synthesis of 4-(4-Phenylbutoxy)benzoic Acid: A Key Intermediate for Pramlukast

4-(4-Phenylbutoxy)benzoic acid is a crucial intermediate in the synthesis of Pramlukast. It is synthesized from **4-phenyl-1-butanol** via bromination followed by Williamson ether synthesis.



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